molecular formula C12H18BrO3P B13701728 Diethyl 4-Bromo-3-methylbenzylphosphonate

Diethyl 4-Bromo-3-methylbenzylphosphonate

Cat. No.: B13701728
M. Wt: 321.15 g/mol
InChI Key: WRYWFKGVEDBACL-UHFFFAOYSA-N
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Description

Diethyl 4-Bromo-3-methylbenzylphosphonate is an organophosphorus compound with the molecular formula C12H18BrO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Bromo-3-methylbenzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions involve heating the reactants under microwave irradiation for a short duration, usually less than 10 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Bromo-3-methylbenzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the presence of a base.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives of the phosphonate.

Scientific Research Applications

Diethyl 4-Bromo-3-methylbenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-Bromo-3-methylbenzylphosphonate involves its interaction with specific molecular targets. For instance, it may act on enzymes by inhibiting their activity through phosphorylation. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-Bromo-3-methylbenzylphosphonate is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous.

Properties

Molecular Formula

C12H18BrO3P

Molecular Weight

321.15 g/mol

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)-2-methylbenzene

InChI

InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3

InChI Key

WRYWFKGVEDBACL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)Br)C)OCC

Origin of Product

United States

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